REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1C1C=CC=C[NH+]=1.[Cr](Cl)([O-])(=O)=O.[CH:23]([CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH:27]1[OH:32])([CH3:25])[CH3:24]>ClCCl>[CH:23]([CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][C:27]1=[O:32])([CH3:25])[CH3:24] |f:0.1.2|
|
Name
|
|
Quantity
|
13.7 mmol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=C(C=CC=C1)C1=[NH+]C=CC=C1.[Cr](=O)(=O)([O-])Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1C(CCCC1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 4.0 g
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
is stirred for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered through a Hirsch funnel
|
Type
|
WASH
|
Details
|
The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent is then removed
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a colorless oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled via Kugelrohr
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |